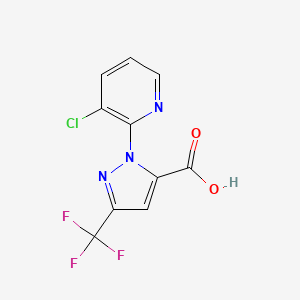

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H5ClF3N3O2 and its molecular weight is 291.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a chloropyridine moiety, contributing to its pharmacological potential.

- Molecular Formula : C10H5ClF3N3O2

- CAS Number : 438450-39-6

- Molecular Weight : 263.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been identified as a selective antagonist of the canonical transient receptor potential channel 3 (TRPC3). This inhibition leads to a decrease in calcium ion influx, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Anticancer Properties

Research has indicated that pyrazole derivatives can act as activators of the M2 isoform of pyruvate kinase (PKM2), which plays a significant role in cancer metabolism. The modulation of PKM2 activity can lead to altered metabolic pathways in cancer cells, potentially enhancing antiproliferative effects . In one study, the compound demonstrated an EC50 value of 0.064 μM in promoting PKM2 activation, indicating potent anticancer activity.

Antiparasitic Activity

The compound's structural modifications have been linked to varying degrees of antiparasitic activity. For instance, certain derivatives exhibited EC50 values ranging from 0.025 μM to 0.177 μM against specific parasitic strains, suggesting that the trifluoromethyl group significantly enhances biological efficacy .

Study on TRPC3 Inhibition

A study investigating the effects of TRPC3 inhibition by this compound reported a significant reduction in hypertrophic responses in cardiomyocytes. The IC50 value for TRPC3-mediated calcium influx was found to be approximately 0.7 μM, highlighting its potential therapeutic implications in cardiac hypertrophy .

PKM2 Activation and Cancer Metabolism

In another research effort focused on cancer cell metabolism, derivatives of this pyrazole were optimized for enhanced PKM2 activation. The findings suggested that specific substitutions on the pyrazole ring could lead to improved metabolic stability and solubility while maintaining potent anticancer effects .

Data Summary

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives, including the target compound, which demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies have shown that it may inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Anticancer Properties

Recent studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. The compound has shown potential in inhibiting the proliferation of certain cancer cell types, indicating its possible role as a lead compound in cancer therapy .

Agrochemical Applications

Pesticide Development

The unique structure of 1-(3-Chloropyridin-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid makes it a candidate for developing new agrochemicals. Its efficacy against specific pests has been evaluated, showing promise as a pesticide with lower environmental impact compared to traditional chemicals .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of the target compound and tested their antimicrobial properties. The findings indicated that certain modifications enhanced activity against resistant strains of bacteria, suggesting pathways for further development in antibiotic therapies .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory mechanisms of pyrazole derivatives revealed that the compound inhibited NF-kB signaling pathways in human macrophages. This suggests potential therapeutic applications in chronic inflammatory conditions such as rheumatoid arthritis .

Case Study 3: Pesticide Development

Field trials conducted on crops treated with formulations containing the compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects. This positions the compound as a viable candidate for sustainable agriculture practices .

Analyse Des Réactions Chimiques

Functional Group Transformations

The compound’s carboxylic acid group can undergo esterification or amidation:

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Esterification | Ethanol, sodium hydroxide, water | Ethyl ester derivative |

| Amide Formation | Amine derivatives, coupling agents | N-Substituted pyrazole carboxamides |

Purification Methods

Alkaline Treatment and Crystallization

-

Reagents/Conditions : Sodium carbonate or sodium hydroxide, polar solvents (water/ethanol), cooling (0–20°C) .

-

Process : Crude product is mixed with sodium carbonate (12.7g per 33g crude) and water, reacted at 25°C for 1 hour, then cooled and filtered .

| Parameter | Value |

|---|---|

| Initial purity | 91.7% (HPLC area content) |

| Post-purification purity | 99.3% |

| Impurity III content | Reduced from 3–4% to 0.09% |

| Yield | 97.0% |

Bioactivity Relevance

The compound’s structural features (3-chloropyridin-2-yl substituent, trifluoromethyl group) are associated with:

-

Antifungal Activity : Analogous pyrazole derivatives show moderate inhibition against Gibberella zeae and other fungi .

-

Mechanism : Likely involves interference with fungal metabolic pathways, though specific molecular targets remain under investigation .

Structural and Analytical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClF₃N₃O₂ |

| Molecular Weight | 291.61 g/mol |

| IUPAC Name | 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid |

| SMILES | O=C(C1=CC(C(F)(F)F)=NN1C2=NC=CC=C2Cl)O |

| NMR Data (1H, DMSO-d₆) | δ 1.00(t), 4.19(q), 7.61–8.52(m), 11.51(s) |

| ESI-MS | m/z 347.8 |

Key Research Findings

-

Synthesis Efficiency : Multi-step processes achieve >95% yield in final purification .

-

Impurity Control : Alkaline treatment selectively removes impurity III, a critical factor in maintaining high purity .

-

Biochemical Potential : Structural motifs suggest applications in agricultural fungicides or pharmaceuticals .

Propriétés

IUPAC Name |

2-(3-chloropyridin-2-yl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3O2/c11-5-2-1-3-15-8(5)17-6(9(18)19)4-7(16-17)10(12,13)14/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXJCKFHRYPKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464513 | |

| Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438450-39-6 | |

| Record name | 1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.